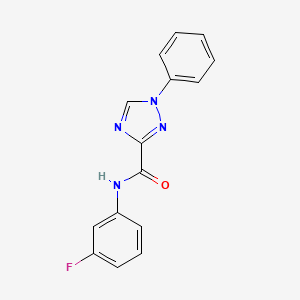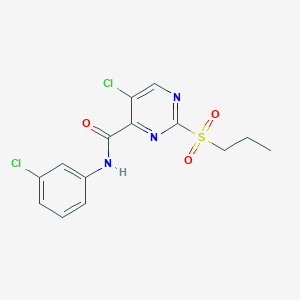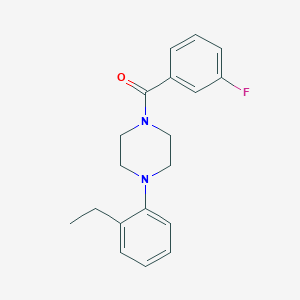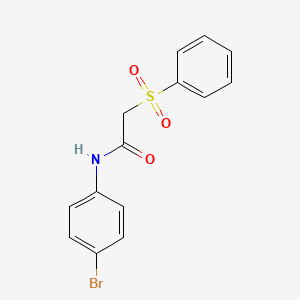![molecular formula C19H20ClN3O5 B4393359 N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide](/img/structure/B4393359.png)
N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide
Vue d'ensemble
Description
N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Applications De Recherche Scientifique
N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis. N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide has also been found to exhibit anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
Mécanisme D'action
The exact mechanism of action of N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide reduces the production of inflammatory mediators such as prostaglandins, leading to a reduction in inflammation and pain. N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects
N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide has been found to exhibit antioxidant properties, which may contribute to its anti-cancer effects. N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide has also been found to modulate the immune system, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for use in various research applications. N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide is also stable and has a long shelf life, making it easy to store and transport. However, N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. Further research is needed to fully understand the potential risks and benefits of using N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide in humans.
Orientations Futures
There are several future directions for N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide research. One area of research is to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of various inflammatory disorders. Another area of research is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Further research is also needed to fully understand the mechanism of action of N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide and to optimize its synthesis method to improve its yield and purity. Overall, N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its potential.
Propriétés
IUPAC Name |
N-[2-chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c1-12(24)21-15-11-17(27-2)13(10-14(15)20)18(25)22-5-7-23(8-6-22)19(26)16-4-3-9-28-16/h3-4,9-11H,5-8H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVCTFDJLDHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4393280.png)
![2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4393288.png)

![2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4393300.png)

![2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4393315.png)
![N-(2,4-dimethylphenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4393328.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide](/img/structure/B4393347.png)
![2,5-dichloro-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B4393354.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4393362.png)
![N-cyclopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4393369.png)

